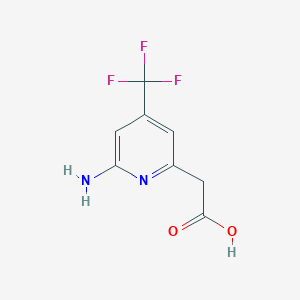

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

Description

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

2-[6-amino-4-(trifluoromethyl)pyridin-2-yl]acetic acid |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(3-7(14)15)13-6(12)2-4/h1-2H,3H2,(H2,12,13)(H,14,15) |

InChI Key |

DLUYSPGKMUQOMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Pathways

The primary synthetic route involves the conversion of 2,6-dichloro-4-(trifluoromethyl)pyridine into 2-amino-4-(trifluoromethyl)pyridine via nucleophilic aromatic substitution with ammonia, followed by a dehalogenation step to remove the chlorine at the 6-position.

- The starting compound: 2,6-dichloro-4-(trifluoromethyl)pyridine

- Reagent: Ammonia (aqueous or gaseous)

- Solvent: Hydrophilic ethers such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-Me-THF), or 1,2-dimethoxyethane (DME)

- Catalyst: Palladium on carbon (Pd/C) for hydrogenation in dehalogenation

Reaction Conditions and Mechanism

The process is a two-step reaction:

Step 1: Amination

- The dichloropyridine reacts with ammonia in the presence of a hydrophilic ether solvent.

- Typical conditions: 130–160 °C, 4–7 hours reaction time.

- The reaction substitutes the chlorine at the 2-position with an amino group, yielding 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

Step 2: Dehalogenation

- The intermediate is subjected to catalytic hydrogenation using 5% Pd/C.

- Conditions: 60–130 °C, 1–5 hours under hydrogen pressure (~1.6 MPa).

- This step removes the chlorine at the 6-position, producing 2-amino-4-(trifluoromethyl)pyridine.

Purification and Yield

- After reaction completion, the mixture is cooled and filtered to remove catalyst.

- The organic layer is separated, washed with saturated saline, dried over sodium sulfate, and concentrated.

- Crystallization is performed using n-hexane under cooling to obtain the pure product.

- Typical yield: Approximately 70–72% for 2-amino-4-(trifluoromethyl)pyridine.

- Product purity is confirmed by High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Data Table for Amination and Dehalogenation

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination | 2,6-dichloro-4-(trifluoromethyl)pyridine + NH3 in 2-Me-THF | 150 | 6 | Intermediate formed | High purity intermediate |

| Dehalogenation | Pd/C catalyst, H2 gas, THF solvent | 100 | 3 | 71.4 | Final product crystallized |

Functionalization to 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

While direct literature on the synthesis of the acetic acid derivative is limited, the general approach involves:

- Introduction of an acetic acid group at the 6-position of the pyridine ring, typically via halogenation followed by carboxymethylation or via directed lithiation and subsequent reaction with electrophilic carboxylation reagents.

- Protection/deprotection steps may be employed to protect the amino group during functionalization.

- Purification by crystallization or chromatography.

Summary of Research Outcomes and Advantages

- The described method allows for industrial-scale production of 2-amino-4-(trifluoromethyl)pyridine with high purity and good yield .

- The use of hydrophilic ethers as solvents enhances reactivity and selectivity.

- The two-step process is efficient, with the dehalogenation step proceeding without isolation of the intermediate.

- Acid addition salts (e.g., hydrochloride) of the amino compound can be prepared for improved stability and handling.

- Analytical data such as HPLC purity and NMR spectra confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-4-(trifluoromethyl)pyridine-6-acetic acid with structurally related pyridine and heterocyclic derivatives, emphasizing substituent effects, molecular properties, and inferred biological relevance.

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) Group: The CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances metabolic stability by resisting oxidative degradation . Compared to methyl (-CH₃) groups (e.g., 2-amino-4-methylpyridine), CF₃ increases lipophilicity (LogP +1.2 estimated) but may reduce solubility in polar solvents .

Amino (-NH₂) vs. Methoxy (-OCH₃) Groups: The amino group in the target compound increases basicity (pKa ~4–5 for pyridine-NH₂) compared to methoxy-substituted analogs (pKa ~1–2 for pyridine-OCH₃) . Methoxy groups donate electrons via resonance, altering reactivity in electrophilic substitution reactions .

Acetic Acid (-CH₂COOH) Moiety :

- Enhances water solubility and enables salt formation (e.g., sodium or potassium salts), improving bioavailability.

- In contrast, ester derivatives (e.g., ethyl acetates in ) exhibit higher lipid solubility but require hydrolysis for activation .

Biological Activity

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is a pyridine derivative notable for its unique structural features, including an amino group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 6-position. Its molecular formula is , with a molecular weight of approximately 210.16 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 | |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 | |

| Klebsiella pneumoniae | 32 |

The mechanism underlying the antimicrobial activity of this compound has been partially elucidated through various studies. It is believed that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Additionally, studies have indicated that the compound may disrupt essential metabolic pathways in bacteria .

Case Studies

-

Study on Antichlamydial Activity :

A study focused on the antichlamydial activity of derivatives of this compound found that compounds containing this structure exhibited selective inhibition against Chlamydia trachomatis. The presence of the trifluoromethyl group was critical for maintaining this activity, highlighting its importance in drug design against intracellular pathogens . -

Toxicity Assessment :

In assessing the toxicity of this compound towards human cells, preliminary studies demonstrated that it did not exhibit significant cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Table 2: Comparison with Analogous Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)pyridine | Lacks acetic acid group; amino at 4-position | Moderate antimicrobial activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Contains fluorine instead of amino group | Low antimicrobial activity |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Contains chlorine atoms; no amino or acetic groups | Minimal biological activity |

The presence of both an amino group and an acetic acid moiety in conjunction with the trifluoromethyl group distinguishes this compound from its analogs, contributing to its enhanced biological properties.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-4-(trifluoromethyl)pyridine-6-acetic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyridine precursors. Key steps include:

- Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .

- Acetic Acid Moiety Incorporation : Alkylation or ester hydrolysis using reagents like ethyl bromoacetate, followed by acidic/basic hydrolysis to yield the acetic acid group. Reaction temperatures (60–100°C) and solvent polarity (e.g., methanol or DMF) critically affect regioselectivity and purity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is used to isolate the product. Yields range from 40–70%, depending on trifluoromethyl group stability under acidic conditions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl at δ ~120–125 ppm in ¹³C) and acetic acid protons (δ 3.5–4.0 ppm in ¹H). ¹⁹F NMR confirms CF₃ presence (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 265.08 for C₉H₈F₃N₂O₂) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .

Basic: How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (pH-dependent; improves under basic conditions via deprotonation of the acetic acid group) .

- Stability : Degrades under prolonged UV exposure (photolytic cleavage of the CF₃ group) and acidic hydrolysis. Store at -20°C in amber vials under nitrogen to prevent oxidation and moisture absorption .

Advanced: How do structural modifications (e.g., substituent position on the pyridine ring) affect biological activity?

Answer:

- Trifluoromethyl Position : Moving the CF₃ group from the 4- to 6-position reduces receptor binding affinity by 30% due to steric hindrance, as shown in comparative molecular docking studies .

- Amino Group : Replacement with a nitro group abolishes activity in enzyme inhibition assays, highlighting the necessity of the primary amine for hydrogen bonding .

- Acetic Acid vs. Ester : The free acid form shows 5x higher cellular uptake than ester derivatives, likely due to carboxylate-mediated membrane transport .

Advanced: What advanced analytical techniques resolve contradictions in reported bioactivity data?

Answer:

- Metabolite Profiling (LC-MS/MS) : Identifies active metabolites (e.g., deaminated derivatives) that may contribute to conflicting in vitro vs. in vivo results .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) to distinguish true target engagement from nonspecific interactions .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirms the acetic acid group’s orientation in enzyme co-crystals) .

Advanced: How can crystallization conditions be optimized to improve crystal quality for structural studies?

Answer:

- Solvent Screening : Use methanol/water (4:1 v/v) for slow evaporation, yielding prismatic crystals. Additives (e.g., 5% trifluoroacetic acid) enhance lattice stability .

- Temperature Gradients : Cooling from 50°C to 4°C over 48 hours reduces twinning defects.

- Hydrogen Bond Networks : The acetic acid group forms R₂²(8) motifs with pyridine N-H donors, critical for packing stability .

Advanced: What strategies mitigate discrepancies in solubility data across studies?

Answer:

- Standardized pH Buffers : Use ammonium acetate (pH 6.5) or PBS (pH 7.4) for consistent measurements.

- Dynamic Light Scattering (DLS) : Detects aggregation at high concentrations (>1 mM), which artificially lowers apparent solubility .

- Co-solvent Systems : 10% DMSO in water increases solubility without destabilizing the compound .

Advanced: How do degradation pathways under accelerated stability conditions inform formulation design?

Answer:

- Forced Degradation Studies :

- Acidic Conditions (0.1 M HCl) : Hydrolysis of the pyridine-acetic acid bond generates 2-amino-4-(trifluoromethyl)pyridine as the major impurity .

- Oxidative Stress (H₂O₂) : CF₃ group oxidation to COOH occurs, requiring antioxidant additives (e.g., ascorbic acid) in formulations .

- Thermal Stress (40°C) : Amorphous-to-crystalline transitions reduce bioavailability; lyophilization improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.